Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10050652
InChI: InChI=1S/C19H20N4O3S2/c1-4-26-18(25)12-5-7-13(8-6-12)21-14(24)9-27-19-22-16(20)15-10(2)11(3)28-17(15)23-19/h5-8H,4,9H2,1-3H3,(H,21,24)(H2,20,22,23)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N
Molecular Formula: C19H20N4O3S2
Molecular Weight: 416.5 g/mol

Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

CAS No.:

Cat. No.: VC10050652

Molecular Formula: C19H20N4O3S2

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate -

Specification

Molecular Formula C19H20N4O3S2
Molecular Weight 416.5 g/mol
IUPAC Name ethyl 4-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C19H20N4O3S2/c1-4-26-18(25)12-5-7-13(8-6-12)21-14(24)9-27-19-22-16(20)15-10(2)11(3)28-17(15)23-19/h5-8H,4,9H2,1-3H3,(H,21,24)(H2,20,22,23)
Standard InChI Key DWBJVXXIZPGRMZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thieno[2,3-d]pyrimidine scaffold, a bicyclic system fused from thiophene and pyrimidine rings. At the 2-position of this core, a sulfanylacetyl group (SCH2CO-\text{S}-\text{CH}_2-\text{CO}-) is attached, which is further linked to an ethyl 4-aminobenzoate moiety via an amide bond. The 4-amino group on the pyrimidine ring and the 5,6-dimethyl substituents on the thiophene ring contribute to its electronic and steric properties.

Spectroscopic and Computational Data

The Standard InChI key (DWBJVXXIZPGRMZ-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C)C)N) provide precise representations of its connectivity. Computational analyses predict moderate hydrophobicity due to the ethyl benzoate group, suggesting potential membrane permeability. The compound’s crystalline structure, inferred from analogs like 8c in related studies, likely features hydrogen bonding between the amino group and carbonyl oxygen, stabilizing the lattice .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of Ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves multi-step reactions, as outlined for analogous thienopyrimidines :

  • Core Formation: The thieno[2,3-d]pyrimidine core is synthesized via cyclization of 5,6-dimethylthiophene-2-carboxamide derivatives. Aza-Wittig reactions using iminophosphoranes and isocyanates have been employed to generate intermediates like carbodiimides, which subsequently react with amines .

  • Functionalization: The sulfanylacetyl group is introduced through nucleophilic substitution at the 2-position of the pyrimidine ring, followed by coupling with ethyl 4-aminobenzoate using carbodiimide-mediated amide bond formation.

Biological Activity and Mechanistic Insights

Antifungal Properties

Analogous 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones demonstrate potent fungicidal activity. For example, compound 8d exhibited 93% inhibition against Rhizoctonia solani, while 8e showed 74% efficacy against Fusarium oxysporum . These effects are attributed to the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Research Findings and Comparative Analysis

Table 1: Physicochemical Properties of Ethyl 4-({[...]benzoate

PropertyValue
Molecular FormulaC19H20N4O3S2\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{3}\text{S}_{2}
Molecular Weight416.5 g/mol
IUPAC Nameethyl 4-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
PubChem CID1834157

Table 2: Fungicidal Activity of Thienopyrimidine Analogs

CompoundRhizoctonia solani (%)Fusarium oxysporum (%)
8d9374
8e8167

Structure-Activity Relationships

  • Amino Group: Essential for hydrogen bonding with biological targets; removal reduces activity .

  • 5,6-Dimethyl Substitution: Enhances lipophilicity, improving membrane penetration.

  • Benzoate Moiety: Modulates solubility and pharmacokinetics; ethyl esterification prolongs half-life.

Future Directions and Challenges

Pharmacological Profiling

In vitro assays against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2, LOX) are needed to validate hypothesized activities. Toxicity studies in mammalian cell lines will establish safety profiles.

Synthetic Optimization

Exploring microwave-assisted synthesis or flow chemistry could reduce reaction times and improve yields. Functionalization at the 4-amino group with acyl or sulfonyl groups may enhance target selectivity.

Clinical Translation

Formulation studies addressing bioavailability challenges, such as nanoencapsulation or prodrug design, are critical for therapeutic application. Collaborative efforts with computational chemists could expedite lead optimization via molecular docking simulations.

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